(Ethane-1,1-diyl)bis(diphenylphosphane)

Description

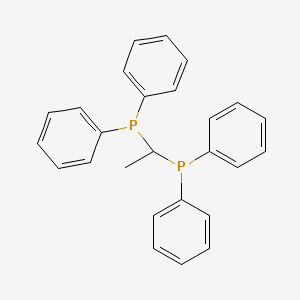

(Ethane-1,1-diyl)bis(diphenylphosphane) is a bisphosphine ligand featuring two diphenylphosphine groups attached to the same carbon atom of an ethane backbone. Its IUPAC name reflects the geminal arrangement of the phosphorus atoms (i.e., both bonded to one carbon atom).

Properties

CAS No. |

28240-60-0 |

|---|---|

Molecular Formula |

C26H24P2 |

Molecular Weight |

398.4 g/mol |

IUPAC Name |

1-diphenylphosphanylethyl(diphenyl)phosphane |

InChI |

InChI=1S/C26H24P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22H,1H3 |

InChI Key |

UAXNXOMKCGKNCI-UHFFFAOYSA-N |

SMILES |

CC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

CC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyms |

is(diphenylphosphine)ethane bis(diphenylphosphino)ethane DPPE cpd |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bisphosphine Ligands

Key Comparisons:

Structural Differences: Geminal vs. Vicinal Arrangement: Unlike dppe (1,2-ethanediyl) or dppp (1,3-propanediyl), the target compound’s 1,1-diyl structure creates a more compact geometry with shorter internuclear distances between phosphorus atoms. Backbone Flexibility: The ethane-1,1-diyl backbone is less flexible than dppp’s propane chain, which could restrict conformational mobility in metal complexes .

Coordination Chemistry :

- Chelation vs. Bridging : While dppe and dppp typically act as bidentate chelators, the geminal structure of (Ethane-1,1-diyl)bis(diphenylphosphane) may allow bridging between metal centers or unconventional coordination geometries, similar to dppm’s bridging behavior in polynuclear complexes .

- Electronic Effects : The electron-donating capacity of phenyl groups in all these ligands is comparable, but steric hindrance around the metal center may vary significantly due to spatial arrangement .

Catalytic Applications: Nickel-Catalyzed Reactions: Triphosphine ligands with ethane-diyl backbones, such as those in and , are effective in nickel-catalyzed hydrogenation of alkynes to alkenes. The target compound’s geminal structure could similarly stabilize nickel intermediates but with altered selectivity .

Research Findings and Implications

- Synthetic Challenges : The synthesis of geminal bisphosphines may require specialized precursors or conditions, as evidenced by the multi-step procedures for related triphosphine ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.